Physicochemical Differentiation: Molecular Weight, Topological Polar Surface Area, and Lipophilicity
The 6-nitro substitution substantially alters key drug-likeness parameters relative to the unsubstituted pyrido[2,3-d]pyrimidin-4-one scaffold. The target compound exhibits a molecular weight of 192.13 g/mol, a topological polar surface area (TPSA) of 100 Ų, and a calculated XLogP3 of -0.2 . In contrast, the unsubstituted parent compound (CAS 24410-19-3) has a significantly lower molecular weight of 147.13 g/mol . This 45 g/mol increase directly impacts membrane permeability and target binding characteristics of derived final compounds, as predicted by Lipinski's Rule of Five and TPSA thresholds for oral bioavailability . The nitro group also introduces an additional hydrogen bond acceptor, contributing to the increased TPSA.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 192.13 g/mol |
| Comparator Or Baseline | Unsubstituted pyrido[2,3-d]pyrimidin-4-one (147.13 g/mol) |
| Quantified Difference | +45.00 g/mol |
| Conditions | Calculated based on molecular formula (C7H4N4O3 vs. C7H5N3O) |
Why This Matters
This molecular weight difference is critical for designing compounds that meet lead-likeness criteria and for accurate inventory management and synthesis planning.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews* 1997, *23* (1-3), 3-25. View Source
